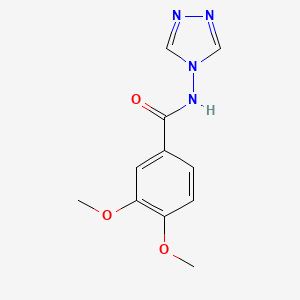![molecular formula C11H11N5 B14143177 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 361364-74-1](/img/structure/B14143177.png)
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate. This reaction is carried out under solvent-free conditions at temperatures ranging from 160°C to 170°C, without the need for a catalyst . The reaction yields colorless or light yellow crystalline solids that are soluble in chloroform, DMSO, and DMF, but insoluble in water and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods described above can be scaled up for industrial applications. The solvent-free synthesis approach is particularly advantageous for industrial production due to its simplicity and cost-effectiveness.
化学反应分析
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It reacts with α,β-unsaturated carbonyl compounds to form derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used as a reagent for oxidation reactions.
Substitution: The reaction with α,β-unsaturated carbonyl compounds is typically carried out in methanol in the presence of sodium methoxide.
Major Products
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
科学研究应用
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its ability to form strong enzyme-substrate complexes in biological media. This interaction is facilitated by the compound’s tetrazolo[1,5-a]pyrimidine core, which can interact with various molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Tetrazolo[5,1-b]quinazolines: These compounds are synthesized from 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and exhibit similar biological activities.
Dihydropyrimidin-2-one Derivatives: These compounds also exhibit a broad spectrum of biological activities and share structural similarities with this compound.
Uniqueness
This compound is unique due to its ability to form strong enzyme-substrate complexes and its broad spectrum of biological activities. Its structural features also make it a versatile building block for the synthesis of more complex heterocyclic compounds.
属性
CAS 编号 |
361364-74-1 |
|---|---|
分子式 |
C11H11N5 |
分子量 |
213.24 g/mol |
IUPAC 名称 |
5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-8-7-10(9-5-3-2-4-6-9)16-11(12-8)13-14-15-16/h2-7,10H,1H3,(H,12,13,15) |
InChI 键 |
IDMQIZDTPHMAHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N2C(=NN=N2)N1)C3=CC=CC=C3 |
溶解度 |
20 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


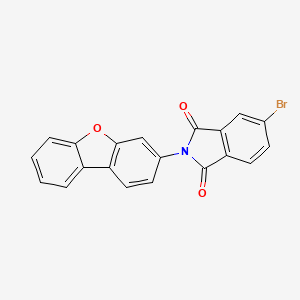
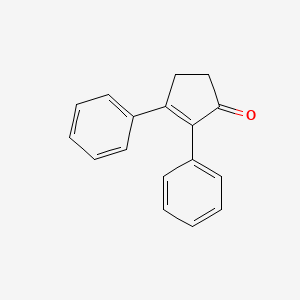
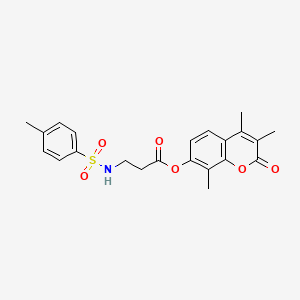
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
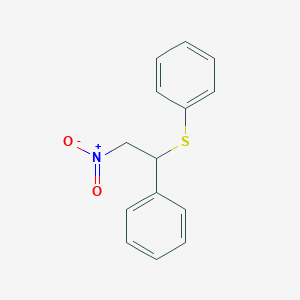
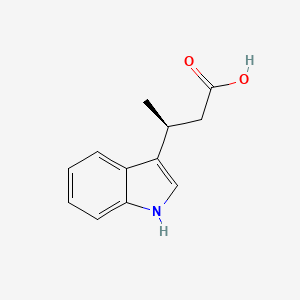
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
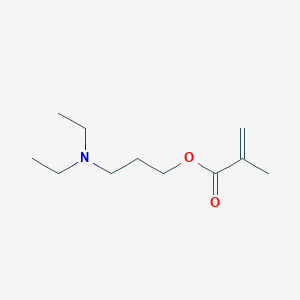
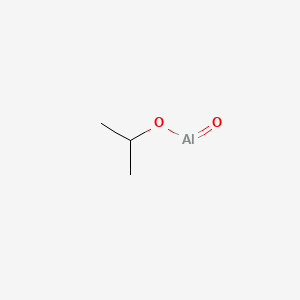
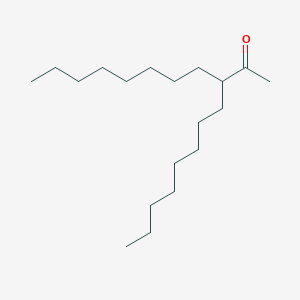

![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
